Triallyl borate is a colorless liquid. It is insoluble in water and weighs less than water. Contact with the material may cause mild irritation to skin, eyes, and mucous membranes. It may be slightly toxic by ingestion .
Triallyl borate can be synthesized from boron trihalides . In 1958, Mikhailov et al. reported the sequential synthesis of unsymmetrically substituted triarylboranes starting from an iso-butyl borinic ester wherein the boron atom is additionally bound to one phenyl and one chlorine atom, respectively . Other routes employed symmetrically substituted triarylboranes as precursors . One of the first unsymmetrically substituted triarylboranes was reported in 1971 by Grisdale et al . As shown in Scheme 26 B, Yamaguchi and co-workers reported a route to unsymmetrically substituted triarylboranes from boronic esters .
The molecular formula of Triallyl borate is C9H15BO3 . The molecular weight is 182.03 g/mol . The structure of Triallyl borate is based on the traditional triangular BO3 and tetrahedral BO4 units .
Triallyl borate is used to make other chemicals . It has been used as an electrolyte additive in lithium-ion batteries . The electrolyte additive triallyl borate (TAB) improves interfacial stability, leading to a stable cathode–electrolyte interphase (CEI) layer on the LNCM83 cathode .
Triallyl borate is a colorless liquid. It is insoluble in water and weighs less than water . Contact with the material may cause mild irritation to skin, eyes, and mucous membranes . It may be slightly toxic by ingestion .
While specific details on the synthesis of triallyl borate are limited in the provided papers, a general method for borate ester synthesis involves the reaction of boric acid or boron trihalides with alcohols. [, ] For triallyl borate, the reaction likely involves allyl alcohol and a boron source under appropriate conditions.
The mechanism of action of triallyl borate is highly dependent on its specific application. For instance, in lithium-ion batteries, it functions as an electrolyte additive that decomposes on the cathode surface to form a stable CEI layer. [, ] This layer inhibits detrimental reactions between the electrolyte and the electrode, enhancing battery performance.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9